molecular formula C12H12ClNO2 B599870 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 180160-40-1

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B599870
CAS No.: 180160-40-1
M. Wt: 237.683
InChI Key: PPOXXTNBVWWOID-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorospiro[1H-2-benzofuran-3,4’-piperidine]
  • 6-chloro-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 5-chlorospiro[1,3-dihydroisobenzofuran-3,4’-piperidine]

Uniqueness

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom at the 6th position, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXXTNBVWWOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676401
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-40-1
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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